molecular formula C12H12N2O3S B8399090 5-(2-Methoxy-4-nitro-phenyl)-2,4-dimethyl-thiazole

5-(2-Methoxy-4-nitro-phenyl)-2,4-dimethyl-thiazole

Cat. No. B8399090
M. Wt: 264.30 g/mol
InChI Key: VKYQIAPDUSCFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxy-4-nitro-phenyl)-2,4-dimethyl-thiazole is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxy-4-nitro-phenyl)-2,4-dimethyl-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxy-4-nitro-phenyl)-2,4-dimethyl-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Methoxy-4-nitro-phenyl)-2,4-dimethyl-thiazole

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

5-(2-methoxy-4-nitrophenyl)-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C12H12N2O3S/c1-7-12(18-8(2)13-7)10-5-4-9(14(15)16)6-11(10)17-3/h4-6H,1-3H3

InChI Key

VKYQIAPDUSCFFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial a mixture of 2-bromo-5-nitroanisole (600 mg, 2.53 mmol), potassium acetate (377 mg, 3.80 mmol) and tetrakis(triphenylphosphine)-palladium(0) (148 mg, 0.13 mmol) in N,N-dimethylacetamide (8 mL) was flushed with nitrogen while 2,4-dimethylthiazole (1.47 g, 12.6 mmol) was added. The tube was sealed and the mixture irradiated for 30 minutes at 170° C. The red-brown mixture was partitioned between ethyl acetate and water. The aqueous layer was re-extracted with ethyl acetate. The combined organic phases were washed with water, with brine, dried with magnesium sulfate and the solvent was evaporated to dryness. Column chromatography (40 g silica, heptane/ethyl acetate 7/3) afforded the title compound (415 mg, 62%) as a yellow solid. MS ISP (m/e): 265.1 [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.90 (dd, 1H), 7.81 (d, 1H), 7.45 (d, 1H), 3.95 (s, 3H), 2.71 (s, 3H), 2.35 (s, 3H). Mp 123-125° C.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
377 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
148 mg
Type
catalyst
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Yield
62%

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